

"stability of Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate under acidic and basic conditions"

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Compound of Interest

Compound Name: Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate

Cat. No.: B572084

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Technical Support Center: Stability of Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of **Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate** under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues and inquiries.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for **Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate**?

A1: The main stability concerns for this molecule are its susceptibility to hydrolysis under both acidic and basic conditions. The two primary functional groups that may be affected are the methyl ester and the N-sulfonylazetidine ring. The strained four-membered azetidine ring may also be prone to ring-opening under certain conditions.

Q2: What are the likely degradation pathways for this compound under acidic conditions?

A2: Under acidic conditions, the primary degradation pathway is expected to be the hydrolysis of the methyl ester to the corresponding carboxylic acid.[1][2][3] While sulfonamides are generally stable, strong acidic conditions could potentially lead to the cleavage of the benzenesulfonyl group, though this is typically a slower process.[4]

Q3: What degradation pathways are expected under basic conditions?

A3: Basic conditions will likely lead to the rapid hydrolysis of the methyl ester, a reaction commonly known as saponification, to yield the carboxylate salt.[5][6][7][8][9] The N-sulfonyl group is generally stable to basic hydrolysis.[4][10]

Q4: How does the azetidine ring affect the stability of the molecule?

A4: The strained nature of the azetidine ring can make it susceptible to nucleophilic attack and ring-opening, particularly under harsh acidic or basic conditions. However, the presence of the electron-withdrawing benzenesulfonyl group on the nitrogen atom is expected to decrease the basicity of the ring nitrogen, potentially influencing its reactivity.

Q5: What analytical techniques are recommended for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for separating and quantifying the parent compound and its degradation products.[11][12] For the structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it provides molecular weight and fragmentation data.[13][14][15]

Troubleshooting Guides

Guide 1: Designing a Forced Degradation Study

Issue: You need to assess the intrinsic stability of **Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate** and identify potential degradation products.

Solution: Conduct a forced degradation study using the following protocol. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16][17][18]

Experimental Protocol: Forced Degradation Study

- Stock Solution Preparation: Prepare a stock solution of **Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate** at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
- Acidic Stress:
 - Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final HCl concentration of 0.1 M.
 - Incubate the solution at 60°C.
 - Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
 - Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
 - Analyze the samples by HPLC.
- Basic Stress:
 - Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.
 - Incubate the solution at room temperature (25°C).
 - Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
 - Neutralize the aliquots with an equivalent amount of 0.1 M HCl.
 - Analyze the samples by HPLC.
- HPLC Analysis:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
 - Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at a suitable wavelength (e.g., 230 nm).

- Injection Volume: 10 μ L.

Guide 2: Interpreting Stability Data

Issue: You have performed a forced degradation study and need to interpret the results.

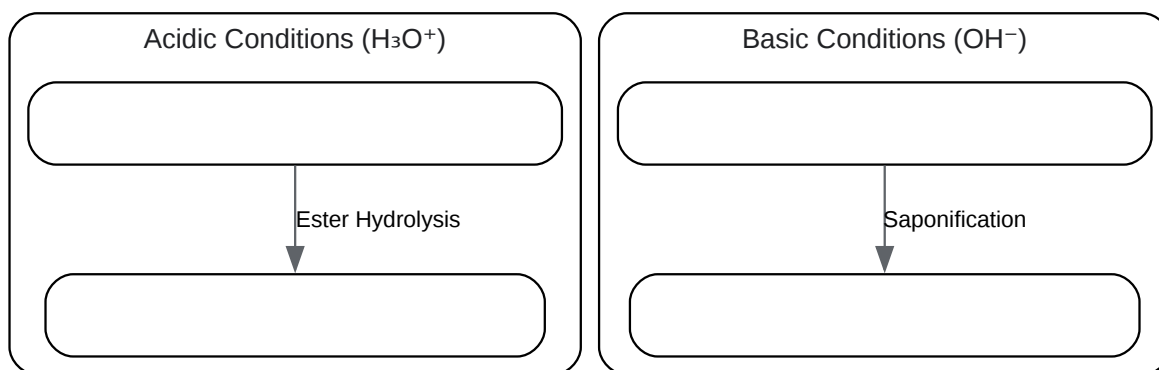
Solution: Use the following table to organize and interpret your data. The data presented here is hypothetical and for illustrative purposes only.

Table 1: Hypothetical Stability Data for **Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate**

Stress Condition	Time (hours)	Parent Compound Remaining (%)	Major Degradant 1 (%)	Major Degradant 2 (%)
0.1 M HCl at 60°C	0	100.0	0.0	0.0
	4	92.5	7.2	<0.1
	8	85.3	14.1	0.2
	24	68.9	29.8	0.5
0.1 M NaOH at 25°C	0	100.0	0.0	0.0
	0.5	88.1	0.1	11.5
	1	77.4	0.2	22.1
	2	59.9	0.3	39.2

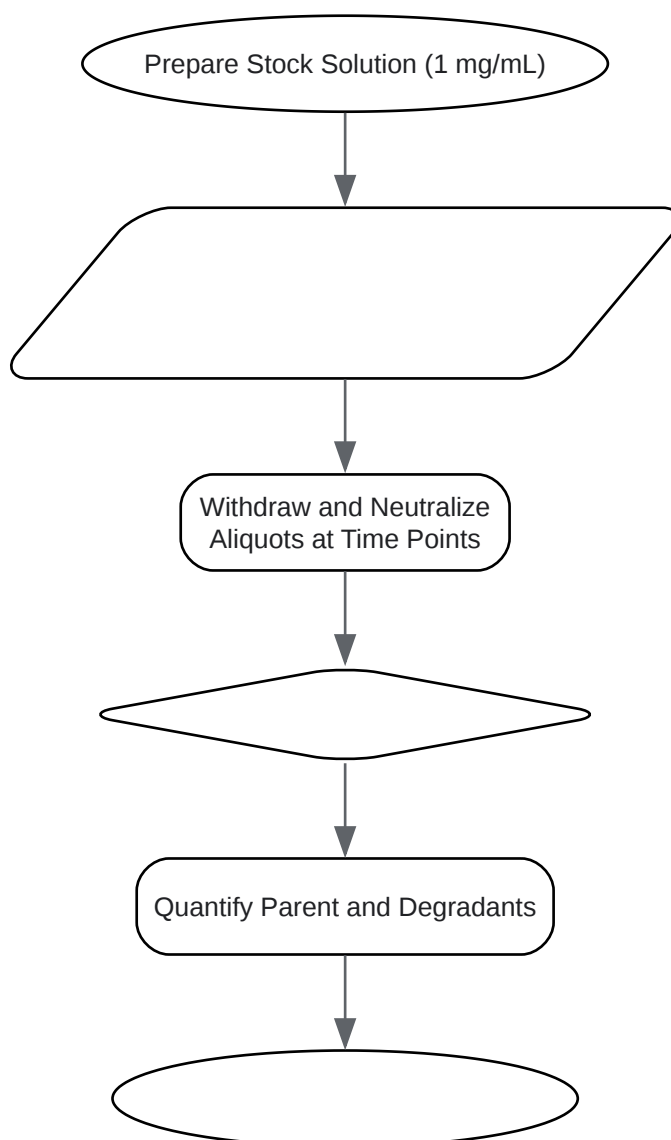
Major Degradant 1: 1-(Benzenesulfonyl)azetidine-3-carboxylic acid Major Degradant 2: Sodium 1-(benzenesulfonyl)azetidine-3-carboxylate

Visualizations



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Caption: Proposed degradation pathways under acidic and basic conditions.



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Caption: Experimental workflow for a forced degradation study.

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